

# An In-depth Technical Guide to the Physical and Chemical Properties of Pseudocumene

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## Compound of Interest

Compound Name: 1,2,4-Trimethylbenzene

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## Abstract

This technical guide provides a comprehensive overview of the core physical and chemical properties of pseudocumene (**1,2,4-trimethylbenzene**). Intended for a scientific audience, this document consolidates essential quantitative data into structured tables, details methodologies for key experimental protocols, and presents visual representations of chemical processes and analytical workflows. This guide serves as a critical resource for professionals in research, chemical synthesis, and drug development who utilize pseudocumene as a solvent, reagent, or building block.

## Introduction

Pseudocumene, systematically named **1,2,4-trimethylbenzene**, is an aromatic hydrocarbon with the chemical formula  $C_9H_{12}$ .<sup>[1][2][3][4]</sup> It is a colorless, flammable liquid with a characteristic strong, aromatic odor.<sup>[1][5][6][7]</sup> Naturally occurring in coal tar and petroleum, it is one of the three isomers of trimethylbenzene.<sup>[1]</sup> Pseudocumene is of significant industrial importance, primarily serving as a precursor in the synthesis of trimellitic anhydride, which is used in the production of high-performance polymers, resins, dyes, and perfumes.<sup>[1][8][9][10]</sup> It also finds application as a solvent and as a high-octane component in gasoline.<sup>[1][8][9][11]</sup> A thorough understanding of its physical and chemical properties is paramount for its safe handling, application, and the development of novel synthetic routes.

## Physical Properties

The physical properties of pseudocumene are well-documented and are crucial for its application in various industrial and laboratory settings. These properties are summarized in the tables below.

### General and Molar Properties

Property	Value	Source(s)
IUPAC Name	1,2,4-Trimethylbenzene	<a href="#">[1]</a> <a href="#">[5]</a> <a href="#">[12]</a>
Synonyms	Pseudocumene, Asymmetrical trimethylbenzene, $\psi$ -Cumene	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[12]</a>
CAS Number	95-63-6	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[5]</a> <a href="#">[13]</a>
Chemical Formula	C <sub>9</sub> H <sub>12</sub>	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Molecular Weight	120.19 g/mol	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[4]</a> <a href="#">[5]</a>
Appearance	Colorless liquid	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[5]</a>
Odor	Strong, aromatic	<a href="#">[1]</a> <a href="#">[5]</a> <a href="#">[7]</a> <a href="#">[14]</a>

## Thermal Properties

Property	Value	Source(s)
Melting Point	-43.78 °C (-46.80 °F; 229.37 K)	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[13]</a> <a href="#">[15]</a>
Boiling Point	169 to 171 °C (336 to 340 °F; 442 to 444 K)	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[13]</a> <a href="#">[16]</a>
Flash Point	44.4 °C (111.9 °F; 317.5 K)	<a href="#">[1]</a> <a href="#">[13]</a>
Autoignition Temperature	500 °C (932 °F)	<a href="#">[13]</a> <a href="#">[15]</a>
Heat of Combustion	-5190.3 kJ/mol	<a href="#">[7]</a>
Heat of Vaporization	Information not available	
Critical Temperature	376.13 °C	<a href="#">[7]</a>
Critical Pressure	3.23 MPa	<a href="#">[7]</a>

## Density and Phase Properties

Property	Value	Source(s)
Density	0.8761 g/cm <sup>3</sup>	<a href="#">[1]</a> <a href="#">[5]</a>
Specific Gravity	0.889 at 25 °C	<a href="#">[16]</a> <a href="#">[17]</a>
Vapor Pressure	2.1 mmHg at 25 °C	<a href="#">[14]</a> <a href="#">[16]</a>
Vapor Density	4.1 (air = 1)	<a href="#">[2]</a> <a href="#">[7]</a> <a href="#">[13]</a>
Surface Tension	Information not available	
Viscosity	Information not available	

## Solubility and Partitioning

Property	Value	Source(s)
Solubility in Water	Nearly insoluble	[1][2][8][13]
Solubility in Organic Solvents	Soluble in ethanol, ether, benzene, acetone, petroleum ether	[1][2][8][11]
Octanol/Water Partition Coefficient (log P)	3.63 - 3.8	[7][13][16][18]

## Optical and Spectroscopic Properties

Property	Value	Source(s)
Refractive Index ( $n_D^{20}$ )	1.504 - 1.507	[5][7][18]
Magnetic Susceptibility ( $\chi$ )	$-101.6 \cdot 10^{-6} \text{ cm}^3/\text{mol}$	[1]

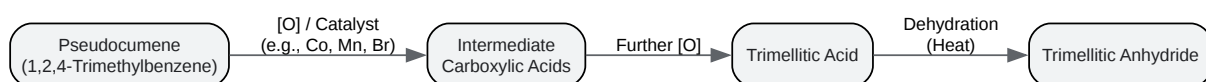
## Chemical Properties and Reactivity

Pseudocumene exhibits reactivity typical of an electron-rich aromatic compound, readily undergoing electrophilic aromatic substitution reactions. The methyl groups are activating and direct incoming electrophiles to the ortho and para positions.

## Oxidation

The most significant industrial reaction of pseudocumene is its oxidation to produce trimellitic anhydride. This is typically achieved through liquid-phase air oxidation in the presence of a catalyst.

Reaction Pathway for the Oxidation of Pseudocumene to Trimellitic Anhydride:



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Caption: Oxidation of pseudocumene to trimellitic anhydride.

## Nitration

Pseudocumene can be nitrated using a mixture of nitric acid and sulfuric acid to yield nitropseudocumene isomers. The directing effects of the three methyl groups lead to a mixture of products.

## Sulfonation

Sulfonation of pseudocumene with fuming sulfuric acid yields pseudocumenesulfonic acid. The position of sulfonation is influenced by reaction conditions.

## Halogenation

Halogenation of pseudocumene, for instance with chlorine or bromine in the presence of a Lewis acid catalyst, results in the substitution of one or more hydrogen atoms on the aromatic ring.

## Experimental Protocols

The determination of the physical and chemical properties of pseudocumene relies on standardized and well-established experimental protocols. Below are detailed methodologies for some of the key analyses.

### Determination of Boiling Point (ASTM D86 / OECD TG 103)

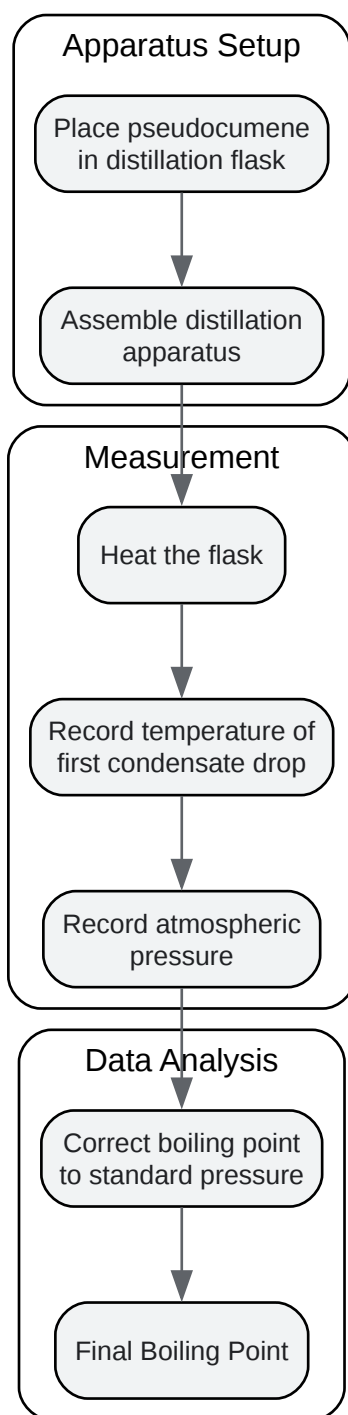
The boiling point of pseudocumene is determined using distillation methods as standardized by ASTM D86 or OECD Test Guideline 103.

Methodology:

- A sample of pseudocumene is placed in a distillation flask.
- The flask is heated, and the vapor is allowed to pass into a condenser.

- The temperature at which the liquid boils and the vapor condenses is recorded as the boiling point.
- The atmospheric pressure is recorded and the boiling point is corrected to standard pressure (101.3 kPa).

Workflow for Boiling Point Determination:



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Caption: Workflow for determining the boiling point of pseudocumene.

## Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Analysis

GC-MS is a powerful technique for determining the purity of pseudocumene and identifying any impurities.

Methodology:

- **Sample Preparation:** A dilute solution of pseudocumene in a suitable solvent (e.g., dichloromethane) is prepared.
- **Injection:** A small volume of the sample is injected into the gas chromatograph.
- **Separation:** The components of the sample are separated based on their boiling points and interactions with the stationary phase in the GC column.
- **Detection and Identification:** As each component elutes from the column, it is ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a unique fingerprint for identification.
- **Quantification:** The area under each peak in the chromatogram is proportional to the concentration of the corresponding component.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

$^1\text{H}$  and  $^{13}\text{C}$  NMR spectroscopy are used to confirm the structure of pseudocumene.

Methodology for  $^1\text{H}$  NMR:

- **Sample Preparation:** A small amount of pseudocumene is dissolved in a deuterated solvent (e.g.,  $\text{CDCl}_3$ ).
- **Data Acquisition:** The sample is placed in the NMR spectrometer and the  $^1\text{H}$  NMR spectrum is acquired.
- **Data Analysis:** The chemical shifts, integration, and coupling patterns of the signals are analyzed to confirm the presence of the aromatic and methyl protons in the correct ratios and positions.



## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in pseudocumene.

Methodology:

- **Sample Preparation:** A thin film of liquid pseudocumene is placed between two salt plates (e.g., NaCl or KBr).
- **Data Acquisition:** The sample is placed in the IR spectrometer and the spectrum is recorded.
- **Data Analysis:** The absorption bands in the spectrum are assigned to specific vibrational modes of the molecule, such as C-H stretching of the aromatic ring and methyl groups, and C=C stretching of the aromatic ring.

## Safety and Handling

Pseudocumene is a flammable liquid and should be handled with appropriate safety precautions. It is harmful if inhaled and causes skin and eye irritation.[19] It is also toxic to aquatic life with long-lasting effects.[19] Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. It should be stored in a well-ventilated area away from sources of ignition.

## Conclusion

This technical guide has provided a detailed overview of the physical and chemical properties of pseudocumene. The tabulated data offers a quick reference for its key characteristics, while the described experimental protocols provide insight into the methodologies used for their determination. The visualization of its primary chemical transformation and analytical workflows further aids in understanding its behavior. This comprehensive resource is intended to support researchers, scientists, and drug development professionals in the safe and effective use of pseudocumene in their work.

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